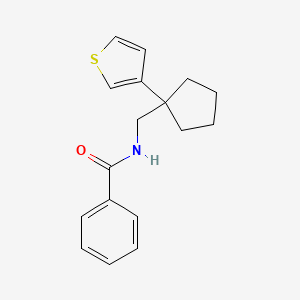
N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide, also known as CP-945,598, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit a range of biological activities that make it a promising candidate for further investigation.
Wissenschaftliche Forschungsanwendungen
Supramolecular Gelation
- Benzamide derivatives, including compounds structurally similar to N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide, have been found to exhibit gelation behavior in certain solvents, which is significant for the development of new materials with potential applications in various industries (Yadav & Ballabh, 2020).
Crystal Structure Analysis
- Research has been conducted on compounds structurally similar to this compound, focusing on their crystal structures and the interactions that stabilize these structures, which can provide insights into the development of new pharmaceuticals and materials (Sharma et al., 2016).
Histone Deacetylase Inhibition
- Similar benzamide derivatives have been identified as isotype-selective histone deacetylase (HDAC) inhibitors, suggesting potential applications in cancer treatment. Such compounds could selectively inhibit HDACs at submicromolar concentrations, which is crucial for developing targeted cancer therapies (Zhou et al., 2008).
Antimicrobial Activity
- Metal complexes of benzamide derivatives have shown promising antibacterial activity against various bacterial strains. This suggests the potential for developing new antimicrobial agents based on benzamide structures (Khatiwora et al., 2013).
Anticancer Properties
- Some benzamide derivatives, similar to this compound, have shown significant anticancer activity against various cancer cell lines. This highlights the potential for developing new anticancer drugs based on this chemical structure (Ravinaik et al., 2021).
Eigenschaften
IUPAC Name |
N-[(1-thiophen-3-ylcyclopentyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c19-16(14-6-2-1-3-7-14)18-13-17(9-4-5-10-17)15-8-11-20-12-15/h1-3,6-8,11-12H,4-5,9-10,13H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEOENILRWRBAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
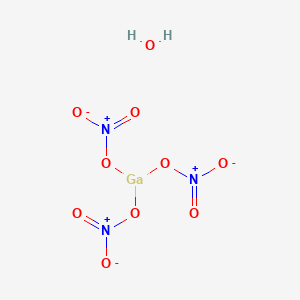
![7-allyl-3-(tert-butyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2681244.png)
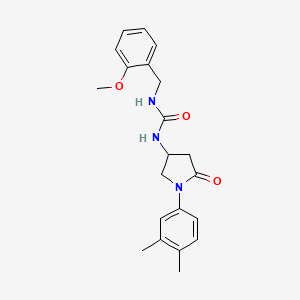
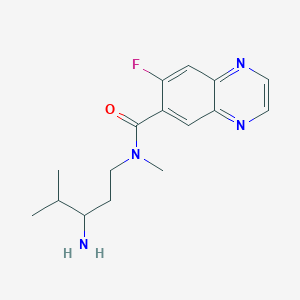
![3-(4-methoxybenzyl)-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2681251.png)
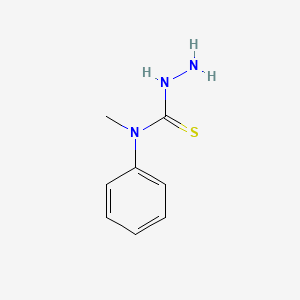
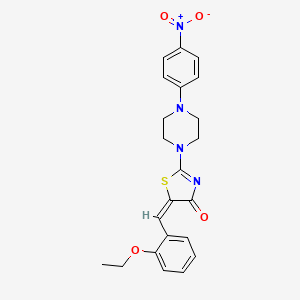
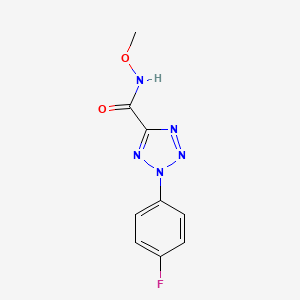
![4-[4-chloro-3-(trifluoromethyl)phenyl]-6-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2681255.png)
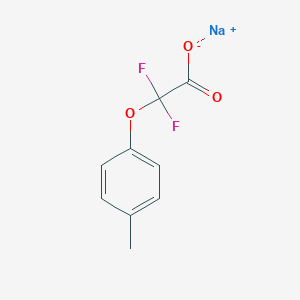
![N-(pyrazolo[1,5-a]pyridin-5-yl)cinnamamide](/img/structure/B2681258.png)
![lithium(1+) (2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylate](/img/no-structure.png)
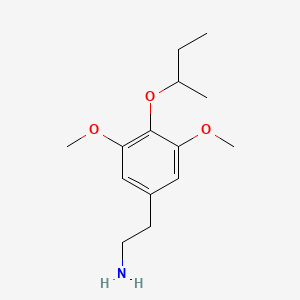
![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2681264.png)
